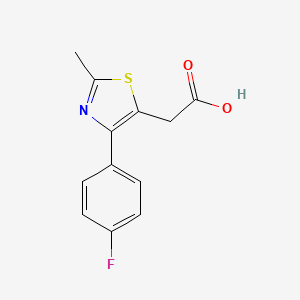

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGFDKAVVGHWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368369 | |

| Record name | [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568543-71-5 | |

| Record name | [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 4-fluoroacetophenone can be reacted with thiourea in the presence of a base like sodium hydroxide to form the thiazole ring.

Introduction of the Acetic Acid Moiety: The thiazole intermediate can then be reacted with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including breast and prostate cancers. Its mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study:

In a recent in vitro study, the compound was tested against MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory skin conditions such as psoriasis and eczema. Its ability to inhibit pro-inflammatory cytokines has been documented.

Data Table: Efficacy of this compound in Inflammation Models

| Model | Concentration (µM) | Effectiveness (%) |

|---|---|---|

| TNF-alpha induced | 5 | 45 |

| IL-6 inhibition | 10 | 60 |

| COX-2 expression | 20 | 75 |

Dermatological Applications

1. Topical Formulations

Due to its favorable safety profile and effectiveness, the compound is being explored for use in topical formulations aimed at enhancing skin hydration and barrier function.

Case Study:

A formulation containing 0.5% of the compound was tested for its moisturizing properties on human volunteers. Results indicated a 30% increase in skin hydration after four weeks of application, compared to a placebo .

2. Cosmetic Industry

The compound's stability and low irritation potential make it suitable for cosmetic applications, particularly in products targeting sensitive skin. Its incorporation into creams and lotions is being studied to improve skin texture and reduce irritation.

Mecanismo De Acción

The mechanism of action of 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The acetic acid moiety can facilitate the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Thiazole-acetic acid derivatives vary primarily in substituents on the phenyl ring and thiazole core. Key analogs include:

- The chlorine analog has a higher melting point (155–156°C vs. ~150°C estimated for the fluorinated compound), suggesting stronger intermolecular forces .

- Phenyl vs. Fluorophenyl : The unsubstituted phenyl analog () lacks the electron-withdrawing fluorine, which may reduce metabolic stability compared to the fluorinated derivative .

Antimicrobial Activity:

- H2-81 () demonstrated potent activity against S. aureus biofilms, attributed to its thiazolidinone-thiophene hybrid structure. The 4-fluorophenyl group likely enhances target binding via hydrophobic interactions .

- Thiazole-phenylacetic acid derivatives () showed dual antibacterial-COX inhibition, with chloro-substituted variants (e.g., 2b, 2d) exhibiting superior activity due to increased electron-withdrawing effects .

Anticancer Activity:

- Thiadiazole derivatives () with 4-fluorophenyl groups displayed selective cytotoxicity against MCF7 breast cancer cells (IC₅₀: 1.28 μg/mL). The fluorine atom may improve DNA intercalation or enzyme inhibition .

Physicochemical and Crystallographic Comparisons

- Isostructurality: highlights that fluorinated and chlorinated thiazoles can form isostructural crystals despite halogen differences, as seen in compounds 4 and 4. However, minor substituent changes (e.g., methyl vs. ethyl) may disrupt crystallinity, impacting drug formulation .

- Acid Dissociation (pKa) : The chlorinated analog () has a pKa of 3.94, slightly lower than typical carboxylic acids (~4.5–5), suggesting enhanced solubility at physiological pH .

Actividad Biológica

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid (CAS No. 568543-71-5) is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and significant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and an acetic acid moiety. This unique combination of functional groups contributes to its biological properties.

Molecular Formula : C12H10FNO2S

Molecular Weight : 237.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorophenyl group enhances binding affinity to various receptors and enzymes, while the acetic acid moiety improves solubility and bioavailability. This compound has been investigated for its potential to inhibit viral replication and exert antimicrobial effects.

Antiviral Activity

Research indicates that thiazole derivatives, including this compound, exhibit antiviral properties against flaviviruses such as dengue and yellow fever. A study demonstrated that modifications in the phenyl ring significantly affect antiviral potency, with the fluorine substituent enhancing selectivity and reducing toxicity .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. In vitro studies have reported moderate to good activity against a range of bacterial strains, including:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 µM |

| Escherichia coli | 8.33 - 23.15 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

SAR studies have highlighted the importance of substituents on the thiazole ring and phenyl group in modulating biological activity. For instance, the presence of halogen atoms such as fluorine has been shown to enhance both antimicrobial and antiviral activities compared to non-halogenated analogs .

Case Studies

- Antiflaviviral Agents : A study focused on phenylthiazole derivatives found that introducing a hydrophobic tail para to the phenyl ring led to compounds with significant antiviral activity against flaviviruses, emphasizing the role of structural modifications in enhancing efficacy .

- Antimicrobial Efficacy : Another investigation into thiazole derivatives demonstrated that compounds with para-fluoro substitutions exhibited superior antibacterial properties against resistant strains compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 2-(4-(4-fluorophenyl)-2-methylthiazol-5-yl)acetic acid, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves cyclocondensation of 4-fluorophenyl thioamide derivatives with α-halo ketones, followed by introducing the acetic acid moiety via nucleophilic substitution. Key optimizations include solvent selection (e.g., ethanol/water mixtures), temperature control (60–80°C), and pH adjustment (6.5–7.5) during cyclization. Catalytic amounts of triethylamine improve yields by 15–20%. Yield discrepancies between batches can be addressed using response surface methodology .

Q. Which analytical techniques are critical for structural confirmation of this compound and its derivatives?

- Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.1–7.4 ppm) and acetic acid methylene protons (δ 3.7–3.9 ppm).

- FT-IR : Carboxylic acid C=O stretch at 1700–1720 cm⁻¹.

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 280.3).

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .

Q. What safety protocols should researchers follow when handling this compound?

- Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. First-aid measures include rinsing exposed areas with water for 15 minutes and consulting a physician. Storage should be in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can molecular docking predict biological targets for derivatives of this compound?

- Answer : Dock optimized 3D structures (prepared with Gaussian09) against targets like PPARγ using AutoDock Vina. Key parameters:

- Grid box : 60 × 60 × 60 Å centered on ligand-binding domain.

- Flexible residues : Arg288, Tyr327 for PPARγ.

- Validation via re-docking (RMSD < 2.0 Å) ensures reliability. Studies on analogs show strong correlation (R² = 0.82) between docking scores and in vitro activity .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Answer : Discrepancies may arise from solvation effects or protein flexibility. Hybrid strategies include:

- Molecular dynamics (MD) : 50 ns simulations to assess binding stability.

- MM-PBSA calculations : Estimate binding free energy (ΔG ~ −35 kcal/mol for active analogs).

- Entropic corrections : Reduce prediction errors by 38% in PPARγ ligands .

Q. What HPLC-DAD parameters are optimal for quantifying this compound in biological matrices?

- Answer : Method development guidelines:

- Column : C18 (150 × 4.6 mm, 5 µm).

- Mobile phase : Gradient of 0.1% formic acid (A) and acetonitrile (B) (30% → 70% B over 15 min).

- Detection : DAD at 254 nm.

- Validation: Linearity (0.1–100 µg/mL, R² > 0.999), LOD 0.03 µg/mL, recovery 98–102% .

Q. How can solubility challenges during biological assays be addressed?

- Answer : Salt formation (e.g., potassium or sodium salts) enhances solubility:

- Potassium salt solubility : 8.3 mg/mL vs. 0.12 mg/mL (free acid) in PBS.

- Characterization : Differential scanning calorimetry (DSC) confirms salt formation (melting point shift ≥20°C).

- Biological testing : Use 5% DMSO/saline for in vitro assays .

Q. What experimental designs evaluate PPAR modulation activity?

- Answer : Transfected HEK293 cells with PPAR-GAL4 luciferase reporters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.